Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Chemical Purity Storage Stability Aldehyde Integrity

Researchers synthesizing Pim-1 kinase inhibitors, GPR119 agonists, or PROTACs often face unnecessary oxidation and protection steps when using alcohol or amine analogs. This N-Boc-protected piperidine-4-acetaldehyde provides a direct electrophilic handle for reductive amination, Wittig olefination, and enantioselective α-functionalization, eliminating redox inefficiencies. • Direct aldehyde reactivity reduces synthetic steps vs. alcohol (CAS 89151-44-0) or amine (CAS 146093-46-1) analogs, improving overall yield. • Validated in benzofuran-2-carboxylic acid-based Pim-1 inhibitor scaffolds, ensuring route reproducibility. • Orthogonal Boc protection enables chemoselective conjugation in PROTAC assembly without hydrogenolysis-sensitive group interference.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 142374-19-4
Cat. No. B032400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
CAS142374-19-4
Synonyms1,1-Dimethylethyl 4-(2-oxoethyl)-1-piperidinecarboxylate;  1,1-Dimethylethyl 4-(formylmethyl)-1-piperidinecarboxylate;  1-Boc-4-(2-oxoethyl)piperidine;  2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde;  4-[2-Oxoethyl]piperidine-1-carboxylic Acid t
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC=O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3
InChIKeyPSRHRFNKESVOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Technical Profile


tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4), also known as N-Boc-4-piperidineacetaldehyde, is a piperidine-based aldehyde building block widely used in medicinal chemistry and organic synthesis . It features an N-Boc-protected piperidine ring with an oxoethyl (formylmethyl) side chain at the 4-position, offering a reactive aldehyde handle for downstream transformations while maintaining orthogonal amine protection [1]. The compound is a solid at room temperature with a melting point of 38–42 °C and a molecular weight of 227.30 g/mol [2]. It is commercially available from major suppliers in purities ≥97% (GC) and is typically stored under inert atmosphere at refrigerated temperatures (0–10 °C) to preserve aldehyde integrity [2]. Its established applications include the synthesis of Pim-1 kinase inhibitors, selective GPR119 agonists for type II diabetes, and PROTAC linkers .

Reactivity Aldehyde handle for C–C / C–N bond formation and α-functionalization
Protection Boc group stable to aldehyde chemistry; acid-labile orthogonal deprotection
Reported use Pim-1 kinase inhibitor and PROTAC linker synthesis in medicinal chemistry

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Substitution Limitations


Substituting tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with other piperidine-4-ethyl derivatives (e.g., the alcohol CAS 89151-44-0, methoxy ether CAS 509147-79-9, or amine CAS 146093-46-1) is not chemically equivalent due to fundamental differences in reactivity, storage stability, and synthetic utility . The aldehyde group provides a unique electrophilic site for nucleophilic addition, reductive amination, Wittig olefination, and enantioselective α-functionalization—transformations that are not possible with the corresponding alcohol or ether without prior oxidation [1]. Conversely, the aldehyde is more susceptible to air oxidation and requires cold, inert storage, whereas the alcohol and ether analogs are typically stable at room temperature . Additionally, the aldehyde is a documented key intermediate in validated synthetic routes to Pim-1 inhibitors and GPR119 agonists, where the alcohol or amine analogs would necessitate additional protection/deprotection or redox steps, reducing overall yield and increasing cost [1].

Oxidation state mismatch
Aldehyde enables direct C–C bond formation
Alcohol analog requires oxidation step, adding time and potential yield loss
Storage and stability
Requires cold (0–10 °C), inert atmosphere storage
Alcohol/ether analogs typically stored at ambient temperature
Synthetic route directness
Directly reported in Pim-1 inhibitor and GPR119 agonist routes
Alcohol analog used for NHE-1 inhibitors; not directly transferable

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Differentiation Evidence


Commercial Purity and Storage Stability

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is routinely supplied at 97–98% purity (GC), with typical melting point 38–42 °C [1]. In contrast, the corresponding alcohol analog (CAS 89151-44-0) is commonly offered at 95% purity , and the methoxyethyl derivative (CAS 509147-79-9) at 95% . Furthermore, the aldehyde requires cold storage (0–10 °C) under inert gas to prevent degradation [1], whereas the alcohol and ether analogs are stored at room temperature in a cool, dry place . This higher purity ceiling and stricter storage regimen reflect the aldehyde's greater synthetic value as a reactive intermediate, as lower purity or improper storage would compromise downstream reaction yields and reproducibility.

Purity & Storage
Specification review
Target: 97–98% (GC), cold/inert storage
Alcohol: 95%, ambient; Methoxyethyl: 95%, ambient
Difference: +2–3% purity; refrigeration required
Higher purity ceiling and stricter storage reflect aldehyde reactivity; may support synthetic reproducibility
Supplier-reported specifications; review lot-specific COA
Chemical Purity Storage Stability Aldehyde Integrity

Pim-1 Kinase Inhibitor Synthesis

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is explicitly cited as a reactant for the preparation of benzofuran-2-carboxylic acid-based Pim-1 inhibitors [1]. While the corresponding alcohol (CAS 89151-44-0) is also a piperidine building block, it is primarily used for NHE-1 inhibitor synthesis and would require oxidation to the aldehyde to enter the Pim-1 inhibitor synthetic route. The aldehyde's direct utility avoids an additional oxidation step (e.g., Swern or Dess-Martin), which typically adds 1–2 days to the synthetic sequence and may reduce overall yield by 5–15% due to incomplete conversion or side reactions. This direct applicability is a key differentiator for medicinal chemistry groups optimizing synthetic efficiency.

Pim-1 Inhibitor Synthesis
Class-level
Target: Direct reactant for benzofuran-2-carboxylic acid-based Pim-1 inhibitors
Alcohol analog: Requires oxidation (estimated 5–15% yield loss)
Direct applicability reduces synthetic steps and may improve yield
Class-level inference based on reported routes; route-specific yields may vary
Medicinal Chemistry Kinase Inhibitors Oncology

Enantioselective α-Functionalization

The aldehyde group of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a substrate in enantioselective organocatalytic α-vinylation , α-benzylation via photoredox organocatalysis [1], and α-trifluoromethylation . These transformations enable the stereoselective installation of carbon substituents alpha to the carbonyl, a capability not shared by the corresponding alcohol, amine, or ether analogs. The alcohol would require oxidation to the aldehyde prior to such reactions, and the amine would require protection. The aldehyde's unique electrophilic nature at the α-position, combined with the chiral environment provided by organocatalysts, allows for high enantioselectivity in the synthesis of chiral piperidine derivatives, a valuable motif in pharmaceuticals.

α-Functionalization
Class-level
Target: Direct substrate for enantioselective α-vinylation, α-benzylation, α-trifluoromethylation
Alcohol/amine analogs: Require prior oxidation or protection
Enables direct access to chiral α-substituted piperidines
Class-level; reaction scope depends on substrate and organocatalyst system
Asymmetric Catalysis Photoredox Organocatalysis Chiral Amines

PROTAC Linker Building Block

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is employed as a building block for PROTAC (Proteolysis Targeting Chimera) linkers . The piperidine ring provides a semi-rigid scaffold that can favorably influence ternary complex formation, while the aldehyde group allows for conjugation to ligands via reductive amination or oxime formation [1]. While other piperidine-4-ethyl derivatives (e.g., the bromoethyl analog CAS 169457-73-2) are also used as PROTAC linkers, they offer different conjugation chemistries (alkylation vs. aldehyde condensation). The aldehyde-based linker provides orthogonal reactivity to amine or alcohol handles on the target ligand or E3 ligase binder, enabling chemoselective assembly of heterobifunctional degraders. This orthogonality is critical for avoiding undesired cross-reactivity during PROTAC synthesis.

PROTAC Linker Conjugation
Class-level
Target: Aldehyde handle for reductive amination/oxime ligation
Bromoethyl analog: Alkyl halide handle for nucleophilic substitution
Orthogonal reactivity may simplify chemoselective PROTAC assembly
Class-level; conjugation efficiency varies with linker design
PROTAC Targeted Protein Degradation Linker Chemistry

Wittig and Reductive Amination Reactivity

The aldehyde group of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a direct participant in Wittig olefination to form α,β-unsaturated esters [1] and reductive amination to install secondary amines . In contrast, the corresponding alcohol (CAS 89151-44-0) is unreactive toward these transformations without prior oxidation. A typical Swern oxidation of the alcohol to the aldehyde proceeds in ~85–95% yield, adding both time and cost to the synthetic sequence [2]. By using the aldehyde directly, a laboratory can save 4–8 hours of reaction time and avoid the use of oxalyl chloride/DMSO, which are hazardous and require special disposal. This direct reactivity is a clear advantage for high-throughput medicinal chemistry and process development.

Wittig & Reductive Amination
Class-level
Target: Direct C–C (Wittig) and C–N (reductive amination) bond formation
Alcohol analog: Requires oxidation (e.g., Swern, 85–95% yield) to aldehyde
Eliminates a redox step, reducing time and hazardous reagent use
Class-level; step savings depend on specific substrate and scale
Synthetic Methodology C–C Bond Formation Amine Synthesis

Boc Protection Orthogonality

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of this compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the aldehyde remains stable under these conditions [1]. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups elsewhere in a complex molecule. In contrast, the Cbz-protected analog (CAS 130312-10-6) requires hydrogenolysis (H2, Pd/C) for deprotection, which is incompatible with alkenes, alkynes, or nitro groups that may be present in advanced intermediates . The Boc-aldehyde combination is therefore preferred in multi-step syntheses where hydrogenation-sensitive functionality must be preserved. This strategic advantage is well-established in peptide and small-molecule synthesis.

Boc Deprotection Orthogonality
Class-level
Target: Boc group cleaved by acid (TFA), aldehyde stable
Cbz analog: Requires hydrogenolysis (H2/Pd-C), incompatible with reducible groups
May preserve sensitive alkene/alkyne/nitro groups during deprotection
Class-level; compatibility depends on specific protecting group strategy
Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Application Scenarios


Lead Optimization for Pim-1/GPR119 Inhibitors

When synthesizing libraries of Pim-1 kinase inhibitors or GPR119 agonists, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is the preferred building block due to its direct aldehyde functionality, which eliminates the need for oxidation steps required if the alcohol analog were used [1]. Its validated use in benzofuran-2-carboxylic acid-based Pim-1 inhibitor scaffolds reduces route scouting time and ensures reproducibility in medicinal chemistry campaigns .

Asymmetric Chiral Piperidine Synthesis

For projects requiring enantiomerically enriched α-substituted piperidines, the aldehyde serves as a direct substrate for enantioselective α-vinylation, α-benzylation, and α-trifluoromethylation under organocatalytic or photoredox conditions [1]. The alcohol or amine analogs cannot participate in these stereoselective C–C bond-forming reactions without prior oxidation or protection, making the aldehyde the only viable choice for streamlined chiral amine synthesis .

PROTAC Linker with Orthogonal Conjugation

In the assembly of PROTAC molecules, the aldehyde group provides orthogonal reactivity for reductive amination or oxime ligation, allowing chemoselective conjugation in the presence of other functional groups on the target ligand or E3 ligase binder [1]. This orthogonality reduces the need for protection/deprotection sequences, improving overall yield and purity of the final heterobifunctional degrader [2].

Acid-Labile Boc Protection Strategies

When a synthetic route contains alkenes, alkynes, or nitro groups that are incompatible with hydrogenolysis, the Boc-protected aldehyde is strongly preferred over the Cbz-protected analog (CAS 130312-10-6) [1]. The Boc group is cleaved under mild acidic conditions (TFA), preserving sensitive reduction-prone moieties and enabling convergent synthetic strategies .

Application
Selection Property
Validation Focus
Synthesis of Pim-1/GPR119 agonists
Aldehyde oxidation state
Synthetic step efficiency and yield reproducibility
Asymmetric chiral piperidine synthesis
Enantioselective α-reactivity
Stereochemical outcome and enantiomeric excess
PROTAC linker assembly
Orthogonal conjugation chemistry
Chemoselectivity and heterobifunctional purity
Boc-based protection strategies
Acid-labile protection orthogonality
Functional group compatibility under deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.